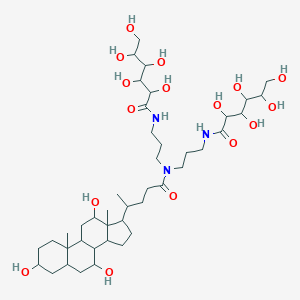
Chloramphénicol glucuronide
Vue d'ensemble
Description
Chloramphenicol glucuronide (CAG) is a metabolite of the antibiotic chloramphenicol. It is an important component in the metabolism of chloramphenicol and is used in the treatment of various bacterial infections. CAG has been studied extensively and has been found to have numerous applications in research and clinical settings.
Applications De Recherche Scientifique
- Le CAPG peut être trouvé dans les produits d'élevage, les produits de la mer, le miel et la gelée royale. Des méthodes analytiques, telles que la chromatographie liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS), détectent à la fois les résidus de CAP et de CAPG dans ces matrices alimentaires . La surveillance des niveaux de CAPG garantit la conformité aux réglementations de sécurité et empêche les résidus excessifs d'antibiotiques dans les aliments.
- Les chercheurs ont intégré des polymères à empreintes moléculaires avec la spectroscopie Raman améliorée par surface (MIPs-SERS) pour développer des nano-biosenseurs pour la détection du CAP dans les produits laitiers et le miel . Ces biosenseurs innovants améliorent la sensibilité et la spécificité.
Sécurité alimentaire et surveillance des résidus
Nano-biosenseurs et techniques de détection
Mécanisme D'action
Target of Action
Chloramphenicol, the parent compound of Chloramphenicol glucuronide, primarily targets bacterial ribosomes . It binds to the 23S rRNA on the 50S subunit of bacterial ribosome and inhibits the action of peptidyl transferase .
Mode of Action
Chloramphenicol stops bacterial growth by binding to the bacterial ribosome (blocking peptidyl transferase) and inhibiting protein synthesis . Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane .
Biochemical Pathways
Chloramphenicol undergoes glucuronidation, a major route of sugar conjugation . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by UDP-glucuronosyltransferases . The resulting conjugated metabolites, such as Chloramphenicol glucuronide, are highly water-soluble and thus suitable for excretion .
Pharmacokinetics
Chloramphenicol is metabolized primarily by the liver. In the liver, it is conjugated with glucuronic acid to form Chloramphenicol glucuronide, an inactive form . This metabolite is then excreted by the kidney . The elimination half-life of Chloramphenicol is approximately 4 hours .
Result of Action
The substances resulting from glucuronidation, such as Chloramphenicol glucuronide, are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized . This increased water solubility allows for their subsequent elimination from the body through urine or feces .
Action Environment
Microbes play a vital role in the decomposition of Chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . The comprehensive Chloramphenicol biotransformation pathway, key metabolic enzymes, and interspecies interactions in an activated sludge-enriched consortium were elucidated using integrated multi-omics and cultivation-based approaches .
Safety and Hazards
Orientations Futures
To combat the dangerously increasing pathogenic resistance to antibiotics, new pharmacophores have been developed by chemically modifying a known antibiotic, which remains to this day the most familiar and productive way for novel antibiotic development . Chloramphenicol has been used as a starting material, and to its free amine group, alpha- and beta-amino acids, mainly glycine, lysine, histidine, ornithine and/or beta-alanine have been tethered .
Analyse Biochimique
Biochemical Properties
Chloramphenicol glucuronide is involved in the process of glucuronidation . This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . Chloramphenicol glucuronide binds to the cytosolic protein, cytochrome b5 reductase .
Cellular Effects
It is known that glucuronidation, the process in which Chloramphenicol glucuronide is involved, plays a crucial role in the metabolism of various substances in the body .
Molecular Mechanism
The molecular mechanism of Chloramphenicol glucuronide involves its interaction with cytochrome b5 reductase . This interaction is part of the glucuronidation process, which helps to make substances more water-soluble and allows for their subsequent elimination from the body .
Metabolic Pathways
This pathway involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARPTSDFEIFMJP-PEXHWNMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960343 | |
| Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39751-33-2 | |
| Record name | Chloramphenicol 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39751-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORAMPHENICOL 3-GLUCORONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9C7NNS4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)






